(4-Formyl-6-hydroxypyridin-2-YL)acetic acid
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Overview
Description
(4-Formyl-6-hydroxypyridin-2-YL)acetic acid is a chemical compound with the molecular formula C8H7NO4 and a molecular weight of 181.15 g/mol . This compound is characterized by the presence of a formyl group, a hydroxyl group, and a pyridine ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of (4-Formyl-6-hydroxypyridin-2-YL)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dihydroxypyridine with acetic anhydride, followed by formylation using formic acid and acetic anhydride . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(4-Formyl-6-hydroxypyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4-Formyl-6-hydroxypyridin-2-YL)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-Formyl-6-hydroxypyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses .
Comparison with Similar Compounds
(4-Formyl-6-hydroxypyridin-2-YL)acetic acid can be compared with other similar compounds, such as:
2-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid: This compound has a similar structure but with a pyrrole ring instead of a pyridine ring.
4-Formyl-6-hydroxypyridin-2-YL]butanoic acid: This compound has a butanoic acid moiety instead of an acetic acid moiety.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7NO4 |
---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
2-(4-formyl-6-oxo-1H-pyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H7NO4/c10-4-5-1-6(3-8(12)13)9-7(11)2-5/h1-2,4H,3H2,(H,9,11)(H,12,13) |
InChI Key |
ALFMPIWNDXQSHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)CC(=O)O)C=O |
Origin of Product |
United States |
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